molecular formula C18H16F3NO B1325696 3'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898770-92-8

3'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone

Cat. No.: B1325696
CAS No.: 898770-92-8
M. Wt: 319.3 g/mol
InChI Key: UDNPVRVMDISADN-UHFFFAOYSA-N
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Description

3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the linear formula C18H16F3NO . It is also known as 3F-α-PVP.


Molecular Structure Analysis

The molecular structure of 3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone consists of 18 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The average mass is 319.321 Da, and the monoisotopic mass is 319.118408 Da .

Scientific Research Applications

Enantioselective Electrodes

  • Research on the synthesis of poly(pyrroles) from chiral pyrrole monomers, including the electrochemical reduction of molecules like 4-methylbenzophenone, demonstrates the potential for creating enantioselective electrodes. These electrodes exhibit stereoselective properties, which can be essential in analytical chemistry and biosensor applications (Schwientek, Pleus, & Hamann, 1999).

In-Situ Polymerization for Material Science

  • The in-situ polymerization of compounds like 3-phenoxybenzoic acid in the presence of carbon nanofibers highlights the innovative methods in material science for creating novel composites. Such techniques can be crucial for developing advanced materials with unique properties (Baek, Lyons, & Tan, 2004).

Catalytic and Coordination Chemistry

  • Studies on reactions involving copper and copper compounds with benzophenone derivatives like 3,5-di-tert-butylcatechol show interesting catalytic and coordination properties. These findings are valuable for understanding metal-radical interactions, which are important in catalysis and materials science (Speier, Csihony, Whalen, & Pierpont, 1996).

Environmental Implications

  • Investigations into the environmental impact of benzophenone derivatives, including studies on aquatic ecosystems and human exposure, reveal the significance of understanding and managing the environmental presence of such chemicals (Moradi, Amin, Fatehizadeh, & Ghasemi, 2018).

Molecular Synthesis and Reactivity

Properties

IUPAC Name

[3-(pyrrolidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-15-9-14(10-16(20)17(15)21)18(23)13-5-3-4-12(8-13)11-22-6-1-2-7-22/h3-5,8-10H,1-2,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNPVRVMDISADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643225
Record name {3-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-92-8
Record name {3-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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